7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Descripción
This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic core, an imidazole-propanol side chain, and a pyridinylmethyl carboxamide group. Its design integrates multiple pharmacophoric elements:
Propiedades
IUPAC Name |
7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O2/c1-17-5-6-21-30-23-20(25(35)33(21)15-17)12-19(24(34)29-14-18-4-2-7-27-13-18)22(26)32(23)10-3-9-31-11-8-28-16-31/h2,4-8,11-13,15-16,26H,3,9-10,14H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKIJLGTLOILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5=CN=CC=C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound features an imidazole ring and a triazatricyclo structure, which are known for their diverse biological activities. The presence of a carboxamide group enhances its solubility and potential interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of imidazole compounds often exhibit antitumor properties . In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that imidazole derivatives could cause cytotoxic effects across multiple tumor subpanels, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor . It has been investigated for its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. For example, similar compounds have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .
Antimicrobial Properties
Imidazole derivatives are also noted for their antimicrobial activity . Compounds with similar structures have been shown to possess broad-spectrum antimicrobial effects against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which may enhance or inhibit enzymatic activities.
- Receptor Modulation : The compound can bind to various receptors, modulating their functions and leading to altered cellular responses.
- Cell Cycle Interference : By inhibiting key kinases, the compound can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a structurally similar compound in various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types . These findings support the potential use of imidazole-based compounds in cancer therapy.
Enzyme Inhibition Analysis
In another investigation focusing on enzyme inhibition, the compound was tested against CDK1 and GSK-3α/β kinases. The results showed that while some derivatives exhibited promising inhibitory activity (IC50 < 10 µM), others were less effective . This highlights the importance of structural modifications in enhancing biological activity.
Research Findings Summary
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table compares key physicochemical and synthetic parameters of the target compound with three structurally related imidazole derivatives from recent literature ():
Critical Analysis of Structural and Functional Differences
Bioactivity Implications
- Target Compound : The carboxamide group and pyridinylmethyl moiety may enhance binding to ATP pockets in kinases, a feature absent in Compounds 109, 10b, and 11 .
Solubility and Stability
- The imidazolylpropyl chain in the target compound likely improves aqueous solubility compared to the lipophilic dithiocarbamato groups in Compounds 109 and 10b .
- Compound 11’s decomposition above 138°C suggests lower thermal stability than the target compound’s tricyclic system, which is structurally reinforced .
Spectroscopy and Characterization
- Target Compound : Requires advanced NMR (e.g., $^{13}\text{C}$-DEPT) to resolve overlapping signals in the tricyclic region, unlike the straightforward $^{1}\text{H}$-NMR analysis of Compounds 109–11 .
- Mass Spectrometry : The target compound’s molecular ion peak would likely appear near m/z 550–600, comparable to Compounds 109 (m/z 549) and 10b (m/z 563) .
Limitations and Unresolved Questions
- No experimental data (e.g., IC$_{50}$, logP) are available for the target compound, unlike Compounds 109–11, which have full elemental analysis and spectroscopic validation .
- The role of the imino group in the target compound’s reactivity remains unverified compared to the well-characterized dithiocarbamato groups in compounds .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of polycyclic heteroaromatic systems often involves intramolecular cyclization. For example, similar imidazoquinoxaline derivatives are synthesized via iridium-catalyzed cyclization under visible light or base-mediated aromatic nucleophilic substitution followed by autooxidation . To optimize conditions:
- Use Design of Experiments (DoE) to vary catalysts (e.g., phenyliodine(III) dicyclohexanecarboxylate), temperature, and solvent polarity.
- Monitor reaction progress via HPLC or LC-MS to identify intermediates and side products.
- Apply Bayesian optimization to prioritize high-yield conditions with minimal iterations .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H-¹H COSY and HSQC for heterocyclic protons and pyridyl/imidazolyl substituents.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., loss of the pyridin-3-ylmethyl group).
- X-ray Crystallography: Resolve the tricyclic core’s conformation, particularly the imino and oxo groups’ spatial arrangement .
Q. How can researchers design preliminary bioactivity assays to evaluate this compound’s potential?
- Target Selection: Prioritize kinases or enzymes with imidazole/pyridine-binding pockets (e.g., cytochrome P450 isoforms).
- Assay Design:
Advanced Research Questions
Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?
- Re-evaluate Computational Models:
- Compare DFT-calculated bond angles (e.g., C1-C2-C3 = 121.4° via B3LYP/SDD) with crystallographic data to validate force fields .
- Adjust solvation models (e.g., COSMO-RS) to account for solvent effects on imino group reactivity.
- Experimental Validation:
Q. What advanced computational strategies can predict non-covalent interactions critical to this compound’s activity?
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model interactions between the imidazolylpropyl chain and hydrophobic enzyme pockets.
- Machine Learning (ML): Train models on datasets of similar tricyclic compounds to predict binding affinities or solubility .
- Molecular Dynamics (MD): Simulate conformational flexibility of the triazatricyclo core under physiological conditions .
Q. How can researchers address low yield in large-scale synthesis while maintaining purity?
- Continuous-Flow Chemistry: Implement segmented flow reactors to enhance mixing and reduce side reactions (e.g., oxidation of the imino group) .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- Purification: Optimize preparative HPLC gradients with C18 columns and 0.1% TFA in acetonitrile/water .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?
- Analog Synthesis: Modify the pyridin-3-ylmethyl group (e.g., replace with pyrazinyl or thiazolyl derivatives) and test bioactivity.
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., imidazolylpropyl vs. methyl groups) to activity .
- Covalent Binding Studies: Use LC-MS/MS to detect adducts formed via the carboxamide group .
Q. How can non-covalent interactions be exploited to improve this compound’s selectivity?
- Halogen Bonding: Introduce fluorine or chlorine at the pyridyl ring to enhance interactions with aromatic residues (e.g., Tyr, Phe).
- π-Stacking: Optimize the triazatricyclo core’s planarity to align with hydrophobic pockets .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing high-dimensional data from SAR studies?
Q. How can high-throughput screening (HTS) be integrated into the research pipeline?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
